1-(3-butoxyphenyl)ethan-1-one
Description
1-(3-Butoxyphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a butoxy group (-OC₄H₉) at the 3-position of the phenyl ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical synthesis, agrochemical research, and material science.
Properties
CAS No. |
37062-67-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Butoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-butoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced; for example, nitration typically uses a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3-butoxybenzoic acid.
Reduction: 1-(3-butoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reaction conditions.
Scientific Research Applications
1-(3-Butoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-butoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Structural Insights :
- Electron-Donating Groups (e.g., methoxy, butoxy): Increase electron density on the phenyl ring, enhancing resonance stabilization and reactivity in electrophilic substitutions .
- Electron-Withdrawing Groups (e.g., fluoro, chloro): Improve binding affinity to biological targets (e.g., GPER-1 receptors) via dipole interactions .
- Heteroaromatic Systems (e.g., pyridine): Facilitate coordination with metal catalysts in synthesis (e.g., CuI in coupling reactions) .
Physicochemical Comparison
Key Trends :
- Higher molecular weight and lipophilicity (LogP) correlate with improved membrane permeability but reduced aqueous solubility.
- Bromine or chlorine substituents increase molecular weight and polar surface area, affecting bioavailability .
Biological Activity
1-(3-butoxyphenyl)ethan-1-one, also known as butoxyphenyl ethanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a phenyl ring substituted with a butoxy group at the para position relative to the carbonyl group. This structural configuration is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is believed to exhibit:
- Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, potentially through modulation of cytokine production.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antioxidant Activity :
-
Anti-inflammatory Effects :
- Research indicated that derivatives of this compound could reduce inflammatory markers in animal models of acute inflammation, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.
- Antimicrobial Studies :
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels in models | |
| Antimicrobial | Inhibition of S. aureus and E. coli |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Current research indicates:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest metabolic stability, although further investigation is required to understand its metabolic pathways fully.
- Toxicity : Preliminary toxicity assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological studies are needed to establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
